2-((3-Cyano-4,6-dimethylpyridin-2-yl)thio)-N-(4-ethoxyphenyl)acetamide
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Overview
Description
2-((3-Cyano-4,6-dimethylpyridin-2-yl)thio)-N-(4-ethoxyphenyl)acetamide is a synthetic organic compound that belongs to the class of thioacetamides
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((3-Cyano-4,6-dimethylpyridin-2-yl)thio)-N-(4-ethoxyphenyl)acetamide typically involves the following steps:
Formation of the pyridine ring: This can be achieved through a condensation reaction involving appropriate starting materials such as aldehydes and ammonia derivatives.
Introduction of the cyano group: This step often involves the use of cyanating agents like sodium cyanide or potassium cyanide under controlled conditions.
Thioether formation: The thioether linkage is formed by reacting the pyridine derivative with a suitable thiol compound.
Acetamide formation: The final step involves the reaction of the thioether with an acetamide derivative, often under acidic or basic conditions to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound would likely involve similar steps but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Techniques such as continuous flow synthesis and the use of automated reactors might be employed.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thioether linkage, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the cyano group, converting it to an amine or other functional groups.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (mCPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas with a palladium catalyst are often used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents can be used under appropriate conditions.
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Amines, reduced nitriles
Substitution: Halogenated, nitrated, or sulfonated derivatives
Scientific Research Applications
Chemistry
Catalysis: The compound may serve as a ligand in catalytic reactions, enhancing the efficiency and selectivity of various transformations.
Materials Science: It could be used in the development of novel materials with specific electronic or optical properties.
Biology
Biological Activity: The compound might exhibit biological activity, making it a candidate for drug development or as a biochemical probe.
Medicine
Industry
Chemical Industry: Used as an intermediate in the synthesis of other valuable compounds.
Agriculture: Potential use as a pesticide or herbicide.
Mechanism of Action
The mechanism of action of 2-((3-Cyano-4,6-dimethylpyridin-2-yl)thio)-N-(4-ethoxyphenyl)acetamide would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Comparison with Similar Compounds
Similar Compounds
- 2-((3-Cyano-4,6-dimethylpyridin-2-yl)thio)acetamide
- N-(4-ethoxyphenyl)acetamide
- Thioacetamides with different substituents
Uniqueness
The unique combination of functional groups in 2-((3-Cyano-4,6-dimethylpyridin-2-yl)thio)-N-(4-ethoxyphenyl)acetamide may confer specific properties such as enhanced stability, reactivity, or biological activity compared to similar compounds.
Biological Activity
2-((3-Cyano-4,6-dimethylpyridin-2-yl)thio)-N-(4-ethoxyphenyl)acetamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a detailed examination of its biological activity, including its synthesis, mechanisms of action, and applications in various fields.
Chemical Structure and Properties
The molecular formula for this compound is C17H18N4O3S, with a molecular weight of approximately 356.4 g/mol. The compound contains a pyridine ring with a cyano group, a thioether linkage, and an acetamide functional group attached to an ethoxyphenyl moiety.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions that require careful control of conditions to ensure high yields and purity. The general synthetic pathway includes:
- Formation of the pyridine derivative : The initial step involves the synthesis of the 3-cyano-4,6-dimethylpyridine.
- Thioether formation : A thioether linkage is introduced via nucleophilic substitution reactions.
- Acetamide coupling : Finally, the acetamide group is attached to the ethoxyphenyl moiety.
Antiparasitic and Insecticidal Properties
Preliminary studies indicate that this compound exhibits significant insecticidal activity. It has been tested against various pests, including the cowpea aphid (Aphis craccivora), showing promising results in bioassays.
Treatment Time | LC50 (ppm) | Reference Compound |
---|---|---|
24 hours | 0.192 | Acetamiprid |
48 hours | 0.041 | Acetamiprid |
These results suggest that the compound's structural features enhance its biological activity by improving lipophilicity and bioavailability, which are crucial for effective pest control.
The biological activity of this compound may involve several mechanisms:
- Enzyme Inhibition : The thioether moiety can interact with various enzymes, potentially inhibiting their activity.
- Receptor Binding : The compound may bind to specific receptors in target organisms, disrupting normal biological processes.
Case Studies
Research has demonstrated that compounds structurally similar to this compound exhibit varying degrees of biological activity based on their structural modifications.
-
Insecticidal Efficacy : A study comparing this compound with other derivatives showed that modifications to the pyridine or phenyl rings significantly influenced insecticidal potency.
- For instance, compounds with additional electron-withdrawing groups demonstrated enhanced activity against Aphis craccivora.
Applications
Due to its unique structure and biological properties, this compound has potential applications in:
- Agriculture : As an insecticide for crop protection.
- Pharmaceuticals : As a lead compound for developing new therapeutic agents targeting specific biological pathways.
Properties
Molecular Formula |
C18H19N3O2S |
---|---|
Molecular Weight |
341.4 g/mol |
IUPAC Name |
2-(3-cyano-4,6-dimethylpyridin-2-yl)sulfanyl-N-(4-ethoxyphenyl)acetamide |
InChI |
InChI=1S/C18H19N3O2S/c1-4-23-15-7-5-14(6-8-15)21-17(22)11-24-18-16(10-19)12(2)9-13(3)20-18/h5-9H,4,11H2,1-3H3,(H,21,22) |
InChI Key |
PYYUEIJEKKPJEV-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)CSC2=C(C(=CC(=N2)C)C)C#N |
Origin of Product |
United States |
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